2-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine
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Overview
Description
2-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine typically involves multi-step organic reactionsThe reactions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
2-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
2-[4-(3,4-Dimethylbenzoyl)-1-piperazinyl]pyridinium: Shares a similar piperazine structure but differs in the pyrimidine ring.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Contains a piperazine ring and pyrimidine ring but has different substituents.
Uniqueness
2-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 2-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine , also referred to as D573-0135, is a complex organic molecule with potential therapeutic applications. Its unique structure, which includes a piperazine ring and a pyrimidine core, suggests significant biological activity. This article delves into the biological activities associated with this compound, including its mechanisms of action, potential therapeutic uses, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The molecular formula of D573-0135 is C23H31N5O with a molecular weight of 393.53 g/mol. The compound features key structural elements that contribute to its biological activity:
Property | Value |
---|---|
Molecular Formula | C23H31N5O |
Molecular Weight | 393.53 g/mol |
LogP (Partition Coefficient) | 4.774 |
Water Solubility (LogSw) | -4.51 |
Polar Surface Area | 40.368 Ų |
These properties indicate a relatively hydrophobic compound with potential for good membrane permeability, which is essential for pharmacological activity.
Anticancer Properties
Preliminary studies suggest that D573-0135 exhibits anticancer properties by potentially inhibiting enzymes involved in cell proliferation. For instance, the compound may interact with specific protein kinases that regulate cell cycle progression and apoptosis. Research on similar compounds has shown promising results in inhibiting cancer cell lines, indicating that D573-0135 could be effective against various cancers.
Antimicrobial Effects
In addition to anticancer activity, there is evidence suggesting that D573-0135 may possess antimicrobial properties . Compounds with similar structures have been reported to inhibit bacterial growth and exhibit antifungal activity. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Neurological Applications
Given the presence of the piperazine moiety, D573-0135 might also be explored for its therapeutic potential in treating neurological disorders . Compounds with piperazine structures have been shown to interact with neurotransmitter receptors, potentially modulating synaptic transmission and offering benefits in conditions such as anxiety and depression.
The exact mechanisms through which D573-0135 exerts its biological effects remain to be fully elucidated. However, it is hypothesized that the compound may:
- Bind selectively to dopamine receptors , influencing dopaminergic signaling pathways.
- Inhibit specific protein kinases , disrupting cancer cell proliferation.
- Interact with G protein-coupled receptors (GPCRs) , modulating neurotransmitter release and receptor activity.
Comparative Analysis
D573-0135 shares structural similarities with other compounds known for their biological activities. A comparative table highlights these relationships:
Compound Name | Structural Features | Unique Properties |
---|---|---|
1-(2-Ethoxyphenyl)-4-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine | Piperazine core with ethoxy and methoxy groups | Anticancer properties |
3-(2-Methoxyphenyl)-1-cyclohexene | Cyclohexene core with methoxy substitution | Different reactivity due to cyclic structure |
1-Ethyl-3-(2-methoxy-5-methylphenyl)-2-thiourea | Thiourea core with methoxy substitution | Unique behavior compared to pyrimidine core |
This comparison underscores the distinctiveness of D573-0135 in terms of its potential therapeutic applications and interaction profiles.
Investigation of Antimicrobial Properties
Research into similar compounds has shown their effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. These studies highlight the potential for D573-0135 to serve as a lead compound in developing new antimicrobial agents .
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O/c1-17-7-8-20(15-18(17)2)22(29)27-11-13-28(14-12-27)23-24-19(3)16-21(25-23)26-9-5-4-6-10-26/h7-8,15-16H,4-6,9-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOTXSIQVZAXOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCCC4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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